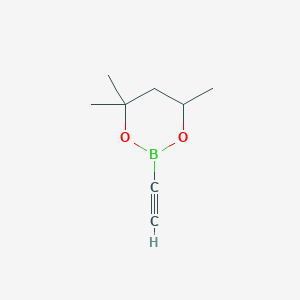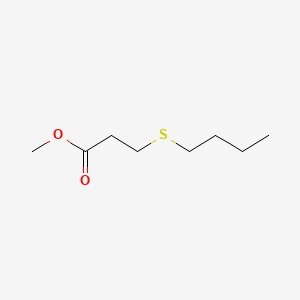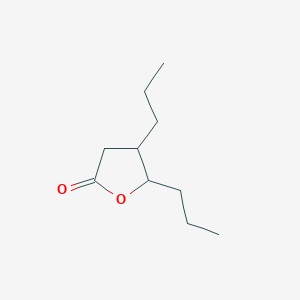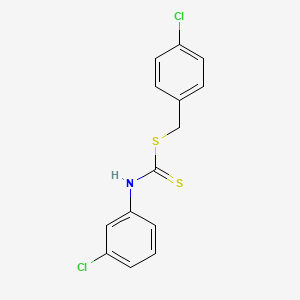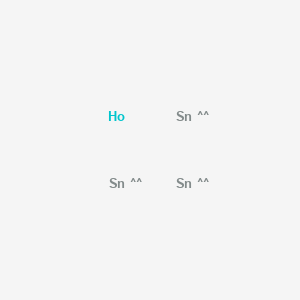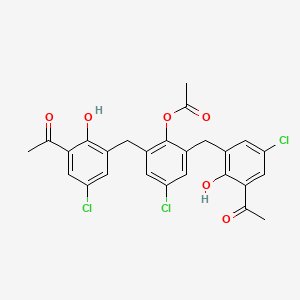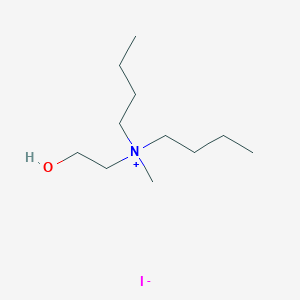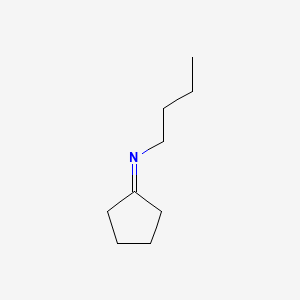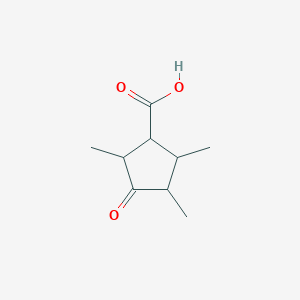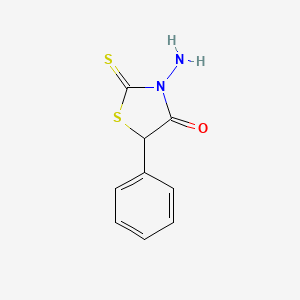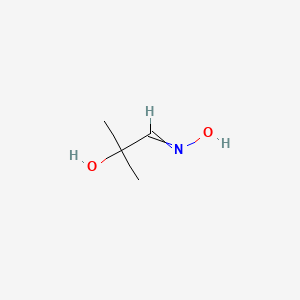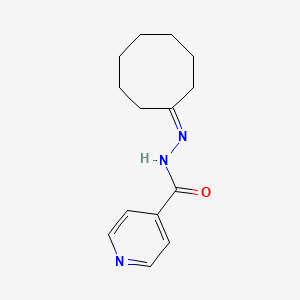
Isonicotinic acid, cyclooctylidenehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, cyclooctylidenehydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cyclooctylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclooctanone. The reaction is carried out in an ethanol solution, where isonicotinic acid hydrazide is condensed with cyclooctanone under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of ethanol as a solvent is preferred due to its low toxicity and ease of removal from the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: Another hydrazide derivative used in the treatment of tuberculosis.
Iproniazid: A hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant .
Uniqueness
Isonicotinic acid, cyclooctylidenehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclooctylidene moiety provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
13117-17-4 |
|---|---|
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
N-(cyclooctylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18) |
InChI-Schlüssel |
FLUAKETWIMTOQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


